An In-depth Technical Guide to 3-Ethoxy-N-(2-fluorobenzyl)aniline (CAS Number: 1040685-59-3)
An In-depth Technical Guide to 3-Ethoxy-N-(2-fluorobenzyl)aniline (CAS Number: 1040685-59-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-N-(2-fluorobenzyl)aniline is a substituted aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring an ethoxy-substituted aniline core and a fluorinated benzyl group, suggests possible applications in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.[1] This guide provides a comprehensive overview of a proposed synthesis, analytical characterization, predicted physicochemical properties, and potential applications of this compound, grounded in established chemical principles and methodologies for analogous structures.
Chemical and Physical Properties
| Property | Predicted Value/Information | Source/Method |
| CAS Number | 1040685-59-3 | Public Record |
| Molecular Formula | C₁₅H₁₆FNO | Calculated |
| Molecular Weight | 245.30 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred from similar N-benzylanilines |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and poorly soluble in water. | Inferred from structural analogues |
| Predicted LogP | ~3.5 - 4.5 | In silico prediction |
| Predicted pKa | ~4-5 (for the aniline nitrogen) | In silico prediction |
Synthesis by Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines due to its high selectivity and the use of mild reducing agents.[4][5] This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[6] The proposed synthesis of 3-Ethoxy-N-(2-fluorobenzyl)aniline involves the reaction of 3-ethoxyaniline with 2-fluorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 3-Ethoxy-N-(2-fluorobenzyl)aniline via reductive amination.
Detailed Experimental Protocol:
-
Imine Formation:
-
To a solution of 3-ethoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added 2-fluorobenzaldehyde (1.05 eq).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.[7]
-
The reaction mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is complete, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.[4] This reagent is particularly effective as it selectively reduces the imine in the presence of the aldehyde.[6]
-
The reaction is stirred at room temperature for an additional 12-24 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Ethoxy-N-(2-fluorobenzyl)aniline.
-
Analytical Characterization
A comprehensive characterization of the synthesized 3-Ethoxy-N-(2-fluorobenzyl)aniline is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl group, and the ethoxy group's ethyl protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[10]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the benzyl ring, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11]
-
Electrospray Ionization (ESI-MS): This technique is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.[13][14] A reversed-phase HPLC method with UV detection is generally suitable for aromatic amines.[15][16]
Caption: General workflow for HPLC analysis of 3-Ethoxy-N-(2-fluorobenzyl)aniline.
-
System Preparation:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer solution) is a common mobile phase for aromatic amines.[17] The exact ratio can be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
A stock solution of the synthesized compound is prepared in the mobile phase or a compatible solvent.
-
The sample is filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[18]
-
-
Analysis:
-
The sample is injected into the HPLC system.
-
The retention time and peak area are recorded. Purity is determined by the relative peak area of the main component.
-
Potential Applications in Drug Discovery
The structural motifs present in 3-Ethoxy-N-(2-fluorobenzyl)aniline are found in various biologically active molecules. This suggests that the compound could serve as a valuable scaffold or intermediate in drug discovery programs.[19]
-
Kinase Inhibitors: Aniline and its derivatives are common components of kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound could be explored for its potential to interact with the ATP-binding site of various kinases.
-
Antimicrobial Agents: Fluorinated aromatic compounds have shown promise as antibacterial and antifungal agents.[20] The incorporation of a fluorobenzyl group may confer antimicrobial properties.
-
Neurological Agents: The aniline scaffold is also present in compounds with activity in the central nervous system.
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of 3-Ethoxy-N-(2-fluorobenzyl)aniline and its derivatives.[21]
Safety and Handling
As with all laboratory chemicals, 3-Ethoxy-N-(2-fluorobenzyl)aniline should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of the aniline class are generally considered to be toxic and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 3-Ethoxy-N-(2-fluorobenzyl)aniline. By leveraging established methodologies in organic synthesis and analytical chemistry, researchers can efficiently prepare and validate this compound for further investigation in drug discovery and materials science. The predicted properties and potential applications outlined herein serve as a foundation for future studies aimed at unlocking the full potential of this intriguing molecule.
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